

Co 102862: A Preclinical Deep Dive into a Novel Anticonvulsant Candidate

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Compound of Interest

Compound Name: Co 102862

Cat. No.: B1669277

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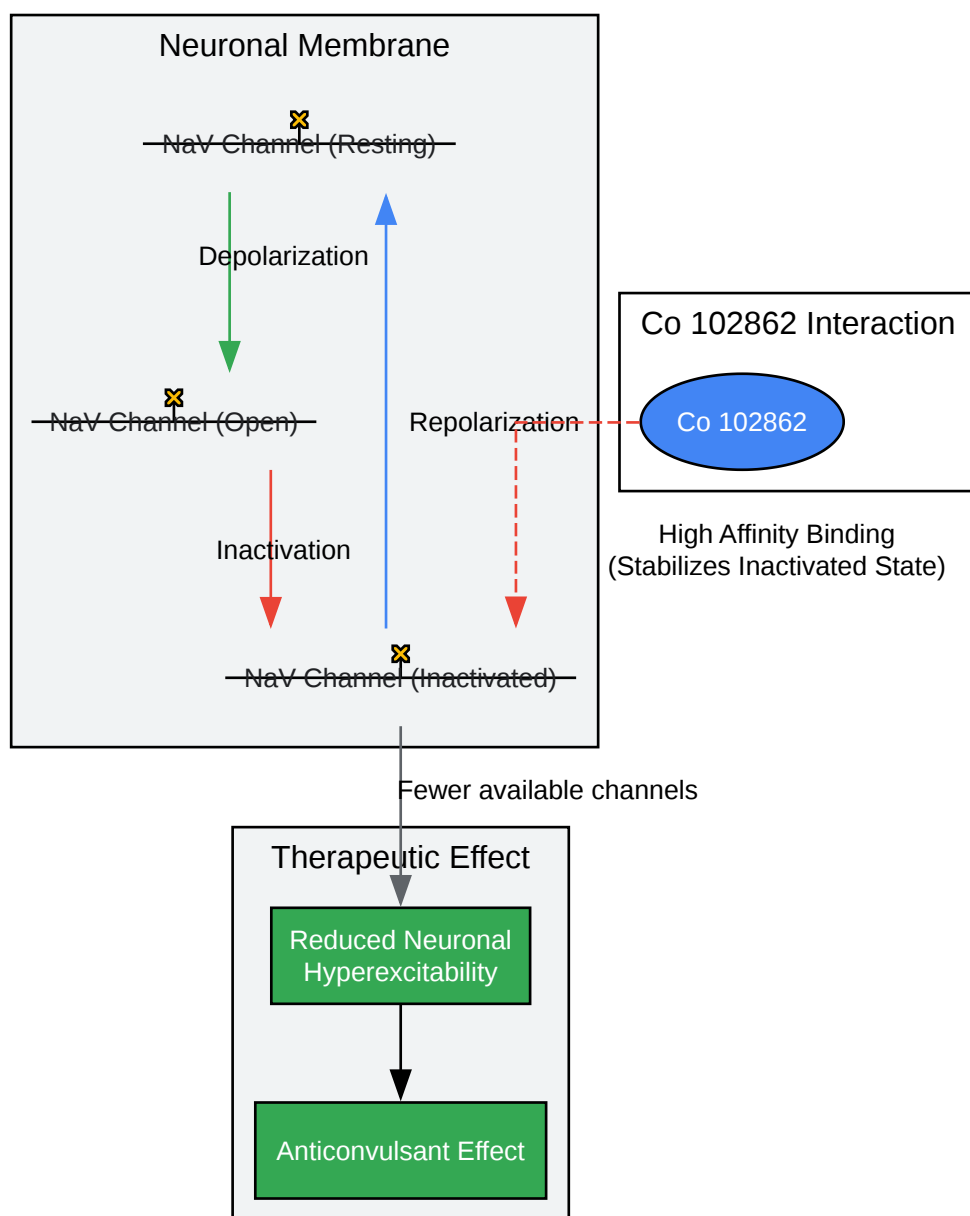
This technical guide provides a comprehensive overview of the preclinical data available for **Co 102862** (also known as V102862), a potent, orally active anticonvulsant compound. The document focuses on its mechanism of action, quantitative biophysical data, and the experimental protocols used to elucidate its therapeutic potential.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Co 102862 exerts its anticonvulsant effects through the potent, state-dependent blockade of mammalian voltage-gated sodium channels (Nav).^{[1][2][3][4]} This mechanism is crucial for its therapeutic profile, as it preferentially targets rapidly firing neurons characteristic of seizure activity while having less effect on neurons firing at normal physiological frequencies.

The compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.^[4] This state-dependent binding leads to a shift in the steady-state availability curve in the hyperpolarizing direction and a significant retardation of the recovery of sodium channels from inactivation.^{[1][2]} By stabilizing the inactivated state, **Co 102862** effectively reduces the number of available sodium channels, thereby dampening neuronal hyperexcitability.

Signaling Pathway Diagram



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Caption: Mechanism of action of **Co 102862** on voltage-gated sodium channels.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **Co 102862**, primarily from whole-cell patch-clamp experiments conducted on rat hippocampal neurons and HEK-293 cells expressing rNav1.2 channels.^{[1][2]}

Table 1: Binding Affinities of **Co 102862** for Voltage-Gated Sodium Channels

Parameter	Cell Type	Value	Reference
KI (Inactivated State)	Rat Hippocampal Neurons	~0.6 μM	[1][2]
KR (Resting State)	Rat Hippocampal Neurons	>15 μM	[1][2]
KI (Inactivated State)	HEK-293 cells (rNav1.2)	~0.4 μM	[1][2][4]
KR (Resting State)	HEK-293 cells (rNav1.2)	~30 μM	[1][2][4]

Table 2: Kinetic Effects of **Co 102862** on Voltage-Gated Sodium Channels

Parameter	Condition	Value	Reference
Binding Rate to Inactivated Channels (k_+)	HEK-293 cells (rNav1.2)	~1.7 $\mu\text{M}^{-1} \text{ s}^{-1}$	[1][2]
Inhibition Rate at -80 mV	Rat Hippocampal Neurons	~0.06 $\mu\text{M}^{-1} \text{ s}^{-1}$	[1]
Recovery from Inactivation (τ_{repr})	rNav1.2 channels with Co 102862	~680 ms	[1]
Recovery from Inactivation (τ_{repr})	Control rNav1.2 channels	2–5 ms	[1]

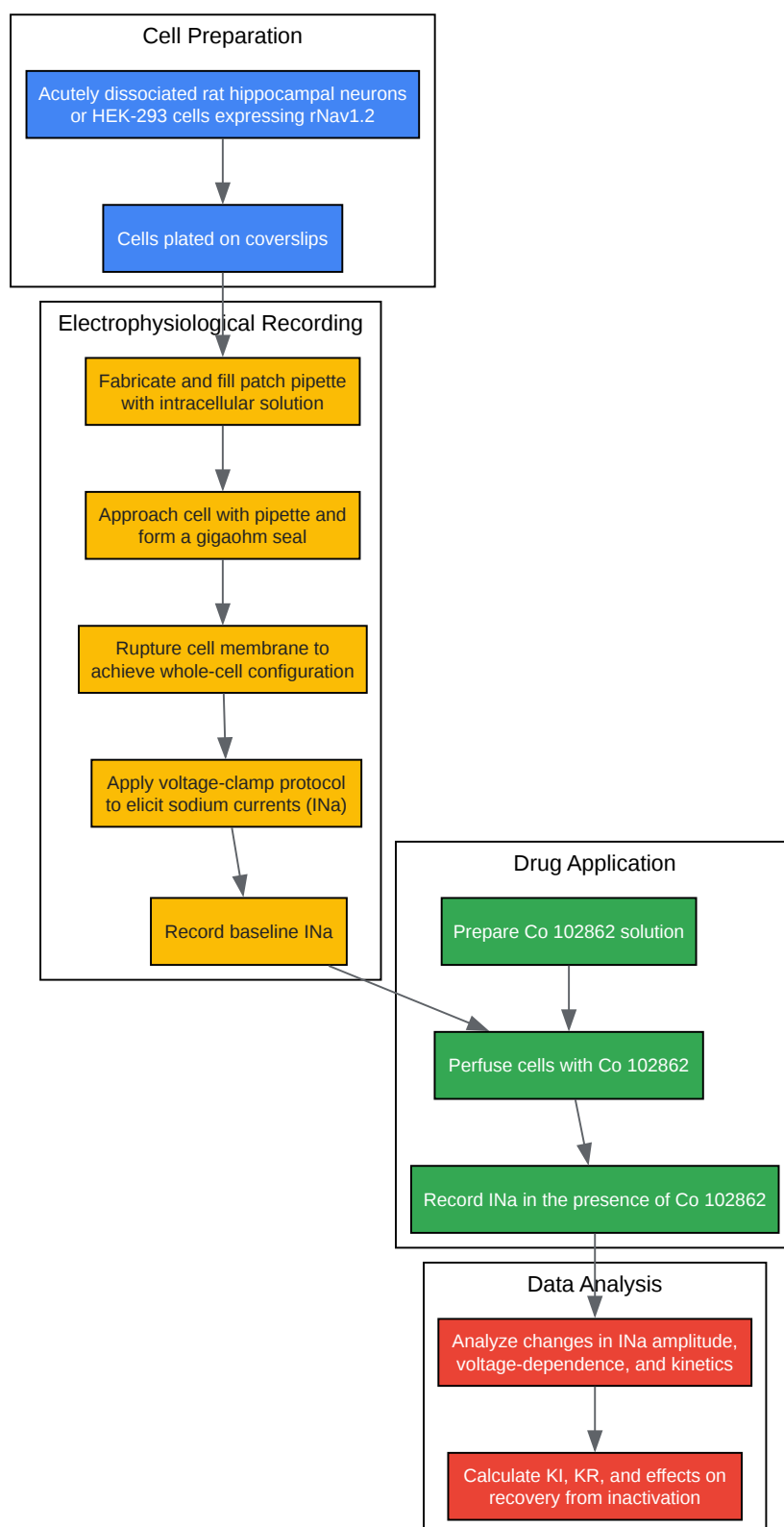
Table 3: Comparative Potency of **Co 102862**

Compound	Potency Comparison	Cell Type	Reference
Co 102862 vs. Phenytoin (PHT)	Co 102862 is >10-fold more potent	Rat Hippocampal Neurons	[1]

Experimental Protocols

The primary experimental technique used to characterize the mechanism of action of **Co 102862** is the whole-cell patch-clamp technique.^{[1][2]}

Experimental Workflow: Whole-Cell Patch-Clamp



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Caption: Workflow for whole-cell patch-clamp experiments to study **Co 102862**.

Detailed Methodologies

- Cell Preparation:
 - Rat Hippocampal Neurons: Acutely dissociated from hippocampi of young rats.
 - HEK-293 Cells: Stably expressing the rat brain type IIA sodium channel α subunit (rNav1.2).
 - Cells are cultured and plated on glass coverslips for recording.
- Electrophysiological Recording:
 - Recording Setup: Standard patch-clamp setup with an amplifier, micromanipulator, and data acquisition system.
 - Pipettes: Borosilicate glass pipettes are pulled and filled with an appropriate intracellular solution.
 - Whole-Cell Configuration: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane, followed by membrane rupture to gain electrical access to the cell interior.
 - Voltage Protocols: Specific voltage-clamp protocols are applied to study:
 - Current-Voltage (I-V) Relationship: To determine the effect on the voltage-dependence of activation.
 - Steady-State Inactivation: To assess the affinity for the inactivated state (KI).
 - Recovery from Inactivation: To measure the rate at which channels recover from the inactivated state.
 - Use-Dependent Block: To evaluate the effect of repetitive stimulation.
- Drug Application:

- **Co 102862** is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the extracellular recording solution.
- The drug is applied to the cells via a perfusion system.
- Data Analysis:
 - Sodium currents are measured and analyzed to determine the effects of **Co 102862** on channel properties.
 - Dissociation constants (K_I and K_R) are calculated from the concentration-response curves for inhibition of the inactivated and resting states, respectively.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that **Co 102862** is a potent anticonvulsant with a well-defined mechanism of action.^{[1][2]} Its high affinity for the inactivated state of sodium channels provides a desirable therapeutic window, potentially minimizing side effects at therapeutic concentrations. The compound has demonstrated robust activity in rodent models of tonic/clonic and partial-complex seizures.^[1]

While the available data is promising, further studies are required to fully elucidate the therapeutic potential of **Co 102862**. These include:

- Pharmacokinetic and Pharmacodynamic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear relationship between drug concentration and anticonvulsant effect.
- Toxicology Studies: To assess the safety profile of the compound.
- Clinical Trials: To evaluate the efficacy and safety of **Co 102862** in human subjects with epilepsy.

In addition to its anticonvulsant properties, the mechanism of action of **Co 102862** suggests potential utility in other neurological disorders characterized by neuronal hyperexcitability, such as neuropathic pain.^[4] Further preclinical investigation in relevant animal models is warranted to explore these potential analgesic actions.

Disclaimer: **Co 102862** is a research compound and is not approved for human or veterinary use.[4] This document is intended for informational purposes for research and development professionals.

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